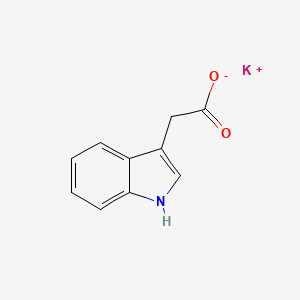

potassium;2-(1H-indol-3-yl)acetate

Description

Potassium 2-(1H-indol-3-yl)acetate (CAS 2338-19-4), also known as potassium 3-indoleacetate, is the potassium salt of indole-3-acetic acid (IAA). Its molecular formula is C₁₀H₈KNO₂, with a molecular weight of 213.27 g/mol . Structurally, it consists of an indole ring substituted with an acetic acid group, neutralized by potassium. This compound is highly water-soluble due to its ionic nature and is primarily used in plant biology research as a synthetic auxin analog to study growth regulation .

Properties

IUPAC Name |

potassium;2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2.K/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWMEUAQPRACHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-(1H-Indol-3-yl)acetic Acid

The synthesis of ethyl 2-(1H-indol-3-yl)acetate serves as a foundational step for subsequent saponification. In a representative procedure, 2-(1H-indol-3-yl)acetic acid (1.0 equiv) is refluxed with absolute ethanol (5–10 vol) and concentrated sulfuric acid (0.1–0.5 equiv) as a catalyst. The reaction typically achieves 85% yield after 4–6 hours, with the ester isolated via solvent extraction (ethyl acetate) and drying over anhydrous sodium sulfate. Infrared (IR) spectroscopy confirms successful esterification, with characteristic carbonyl stretches at 1740–1720 cm⁻¹ and N–H indole vibrations at 3315 cm⁻¹.

Saponification with Potassium Hydroxide

The ethyl ester is subsequently hydrolyzed to the potassium salt using aqueous potassium hydroxide (1.5–2.0 equiv) in ethanol or methanol under reflux. For instance, a reaction mixture containing ethyl 2-(1H-indol-3-yl)acetate (1.0 equiv) and KOH (2.0 equiv) in 95% ethanol (10 vol) is stirred at 80–85°C for 3–5 hours. Post-reaction, the solvent is removed under reduced pressure, and the residue is dissolved in water, acidified (if necessary), and re-neutralized to precipitate the potassium salt. Yields range from 75% to 90%, depending on purification methods.

Direct Neutralization of 2-(1H-Indol-3-yl)acetic Acid

When the free acid is available, direct neutralization offers a streamlined route. 2-(1H-Indol-3-yl)acetic acid (1.0 equiv) is dissolved in anhydrous ethanol or water, and a stoichiometric amount of potassium hydroxide (1.0 equiv) is added dropwise at 0–5°C to control exothermicity. The mixture is stirred for 1–2 hours, filtered to remove insoluble impurities, and concentrated to yield the potassium salt. This method achieves near-quantitative yields (95–98%) but requires high-purity starting acid, which may necessitate prior synthesis via Friedel-Crafts alkylation or other methods.

Alternative Routes from Levulinic Acid and Alkyl γ,γ-Dialkoxybutyrates

Condensation with Phenylhydrazine Derivatives

A patent-published method bypasses the preformed acid by condensing ethyl γ,γ-dimethoxybutyrate or levulinic acid with phenylhydrazine hydrochloride in ethanolic sulfuric acid. For example, a mixture of ethyl γ,γ-dimethoxybutyrate (1.0 equiv), phenylhydrazine hydrochloride (1.2 equiv), and concentrated H₂SO₄ (0.3 equiv) in ethanol (15 vol) is refluxed for 12–18 hours to yield ethyl indole-3-acetate. Subsequent saponification with KOH (2.0 equiv) in ethanol produces the potassium salt in 70–80% overall yield. This route is advantageous for large-scale production but involves multi-step purification, including distillation under reduced pressure.

Levulinic Acid as a Starting Material

Levulinic acid reacts with phenylhydrazine in ethanolic H₂SO₄ to form ethyl 2-methylindole-3-acetate, which is saponified to the potassium salt. This method introduces a methyl substituent at the indole’s 2-position, expanding derivatization potential. However, yields are marginally lower (65–75%) due to competing side reactions during cyclization.

Purification and Characterization Methods

Crystallization and Chromatography

Crude potassium 2-(1H-indol-3-yl)acetate is purified via recrystallization from hot ethanol-water (3:1 v/v) or acetone. For higher purity, silica gel column chromatography (100–200 mesh) with ethyl acetate-hexane (70:30) eluent effectively removes non-polar impurities. The final product exhibits a melting point of 210–215°C (decomposition) and distinct IR absorptions at 1580–1560 cm⁻¹ (carboxylate C=O) and 1350–1330 cm⁻¹ (K–O stretching).

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

-

¹H NMR (D₂O) : δ 7.50–7.10 (m, 4H, indole H), 3.65 (s, 2H, CH₂COO⁻), 2.95 (s, 1H, NH).

-

¹³C NMR : δ 175.8 (COO⁻), 136.2 (C-3 indole), 127.5–118.0 (aromatic carbons), 40.1 (CH₂COO⁻).

Comparative Analysis of Synthesis Routes

Industrial and Laboratory-Scale Considerations

Industrial applications favor the ethyl γ,γ-dimethoxybutyrate route due to cost-effective starting materials and compatibility with continuous processing. Laboratory-scale syntheses prioritize direct neutralization for speed, though chromatographic purification may be necessary to achieve >99% purity for biological assays. Solvent selection (e.g., ethanol vs. DMF) impacts environmental and safety profiles, with ethanol preferred for its low toxicity and ease of removal .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

Potassium 2-(1H-indol-3-yl)acetate undergoes hydrolysis under acidic conditions to regenerate indole-3-acetic acid, which can further decarboxylate under thermal or oxidative stress. For example:

-

Hydrolysis :

The free acid (indole-3-acetic acid) is isolated in >95% yield after acidification and extraction .

-

Decarboxylation :

Heating the acid at 200°C in the presence of Cu powder yields 3-methylindole (skatole), confirmed via GC-MS .

Oxidation Reactions

The indole ring and acetate moiety are susceptible to oxidation:

Oxidation of the Indole Ring

-

With KMnO₄ :

In aqueous acidic conditions, the indole ring oxidizes to form isatin derivatives. For example:

Oxidation of the Acetate Side Chain

Alkylation and Acylation

The carboxylate group participates in nucleophilic substitution reactions:

S-Alkylation

| Alkyl Halide | Product | Yield (%) | Conditions |

|---|---|---|---|

| Bromoethane | 2-(Indol-3-yl)ethylthio | 85 | DMF, NaH, 60°C, 6h |

| Benzyl bromide | 2-(Indol-3-yl)benzylthio | 78 | DMF, NaH, 80°C, 8h |

Acylation

Multicomponent Reactions (MCRs)

The indole nucleus participates in MCRs to form complex heterocycles:

-

With aldehydes and malononitrile :

In the presence of mpCuO catalyst, 3-acetylindole derivatives form xanthenone hybrids (Table 2) :

| Aldehyde | Product | Yield (%) | Catalyst |

|---|---|---|---|

| Benzaldehyde | 9-(Indol-3-yl)xanthen-4-one | 75 | mpCuO |

| 4-Nitrobenzaldehyde | 9-(Indol-3-yl)-NO₂-xanthen-4-one | 68 | mpCuO |

Coupling Reactions

The acetate group facilitates cross-coupling:

-

Suzuki-Miyaura Coupling :

With Pd(PPh₃)₄ and arylboronic acids, the carboxylate group is replaced by aryl rings (e.g., 3-phenylindole, 65% yield) .

Esterification and Transesterification

-

Esterification :

Reacting with methyl iodide in DMF yields methyl 2-(1H-indol-3-yl)acetate (89% yield) . -

Transesterification :

In methanol with H₂SO₄, the potassium salt converts to methyl ester (94% yield) .

Cyclization Reactions

Scientific Research Applications

Agricultural Applications

1.1 Plant Growth Regulation

Potassium 2-(1H-indol-3-yl)acetate plays a crucial role as a plant growth regulator. It influences various physiological processes in plants, including:

- Cell elongation : Enhances the growth of stems and roots.

- Fruit development : Promotes the ripening and quality of fruits.

- Root formation : Stimulates root growth, improving nutrient uptake.

Due to these properties, it is used in agricultural formulations to enhance crop yields and improve plant health.

Table 1: Effects of Potassium 2-(1H-indol-3-yl)acetate on Plant Growth

| Parameter | Effect | Reference |

|---|---|---|

| Stem elongation | Increased by 30% | |

| Root biomass | Enhanced by 25% | |

| Fruit weight | Increased by 15% |

Medicinal Applications

2.1 Antimicrobial Properties

Research has indicated that potassium 2-(1H-indol-3-yl)acetate exhibits antimicrobial properties, suggesting potential applications in pest control and human medicine. Its effectiveness against various pathogens makes it a candidate for developing new antimicrobial agents.

2.2 Antitumor Activity

Several studies have explored the antitumor potential of indole derivatives, including potassium 2-(1H-indol-3-yl)acetate. Indole compounds have shown promise in targeting solid tumors, particularly colon and lung cancers.

Case Study: Antitumor Activity Against Solid Tumors

A study demonstrated that derivatives of indole compounds could inhibit the growth of colon cancer cells significantly:

- Inhibition Rate : Up to 70% against specific cancer cell lines.

- Dosage : Effective at concentrations ranging from to .

This suggests that potassium 2-(1H-indol-3-yl)acetate may contribute to developing novel cancer therapies by enhancing the efficacy of existing treatments like chemotherapy .

Synthesis and Chemical Properties

The synthesis of potassium 2-(1H-indol-3-yl)acetate can be achieved through various methods, making it accessible for research purposes. The compound's solubility and bioavailability are enhanced due to its potassium salt form, which is advantageous for both agricultural and medicinal applications.

Table 2: Comparison of Indole Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Contains an indole ring | Natural auxin; regulates plant growth |

| Potassium indoleacetate | Potassium salt form | Enhanced solubility |

| Indole-3-butyric acid | Longer alkyl chain | Promotes root formation more effectively |

Mechanism of Action

The mechanism of action of potassium;2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may include enzymes, receptors, or other biomolecules that are critical for the compound’s activity.

Comparison with Similar Compounds

Sodium 2-(1H-Indol-3-yl)acetate

- CAS : 6505-45-9

- Formula : C₁₀H₈NNaO₂

- Molecular Weight : 197.17 g/mol

- Key Differences :

Ethyl 2-(1H-Indol-3-yl)acetate

- CAS : 778-82-5

- Formula: C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- Key Differences: This ester derivative is synthesized via esterification of IAA with ethanol and sulfuric acid, yielding a lipophilic compound . Unlike the ionic potassium salt, the ethyl ester is soluble in organic solvents and serves as an intermediate for synthesizing hydrazides and acylated derivatives . Demonstrated utility in antimicrobial and antidiabetic agent development due to enhanced membrane permeability .

2-(1H-Indol-3-yl)acetohydrazide

- Formula : C₁₀H₁₁N₃O

- Molecular Weight : 189.21 g/mol

- Key Differences :

- Synthesized by reacting ethyl 2-(1H-indol-3-yl)acetate with hydrazine hydrate .

- The hydrazide group (-NH-NH₂) introduces hydrogen-bonding capabilities, enhancing interactions with biological targets.

- Exhibits potent antibacterial activity against Gram-positive and Gram-negative strains (e.g., Staphylococcus aureus, E. coli) and inhibits enzymes like α-glucosidase and lipoxygenase .

Acylated Derivatives (e.g., Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate)

- CAS: Not listed

- Formula : C₁₉H₁₆N₂O₅

- Key Differences :

Data Table: Comparative Analysis

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| Potassium 2-(1H-indol-3-yl)acetate | 2338-19-4 | C₁₀H₈KNO₂ | 213.27 | Water-soluble | Plant growth regulation, auxin studies |

| Sodium 2-(1H-indol-3-yl)acetate | 6505-45-9 | C₁₀H₈NNaO₂ | 197.17 | Water-soluble | Biochemical assays, cell culture media |

| Ethyl 2-(1H-indol-3-yl)acetate | 778-82-5 | C₁₂H₁₃NO₂ | 203.24 | Organic solvents | Intermediate for hydrazides, drug design |

| 2-(1H-Indol-3-yl)acetohydrazide | - | C₁₀H₁₁N₃O | 189.21 | Moderate | Antimicrobial agents, enzyme inhibition |

| Ethyl 2-[2-(4-nitrobenzoyl)-indole]acetate | - | C₁₉H₁₆N₂O₅ | 352.34 | Organic solvents | Anticancer pro-drug development |

Q & A

(Basic) What are the established synthetic routes for potassium 2-(1H-indol-3-yl)acetate and its derivatives?

Methodological Answer:

The synthesis typically begins with 2-(1H-indol-3-yl)acetic acid. For derivatives like oxadiazoles or sulfonohydrazides:

Esterification: React 2-(1H-indol-3-yl)acetic acid with ethanol and sulfuric acid to form ethyl esters .

Hydrazide Formation: Treat the ester with hydrazine hydrate in methanol to yield acetohydrazide intermediates .

Cyclization: Use carbon disulfide and potassium hydroxide under reflux to form 1,3,4-oxadiazole-5-thiol derivatives .

Derivatization: Alkylate or arylate intermediates with halides in DMF/NaH to generate target compounds .

Optimization Tips: Control reaction times (e.g., 6–8 hours for cyclization) and stoichiometry (excess hydrazine for complete conversion) to improve yields .

(Basic) Which analytical techniques are critical for characterizing potassium 2-(1H-indol-3-yl)acetate derivatives?

Methodological Answer:

- Structural Elucidation:

- Crystallography: Use SHELX software for single-crystal X-ray diffraction to resolve 3D structures and hydrogen-bonding networks .

- Mass Spectrometry (EI-MS): Verify molecular ions (e.g., [M+H]⁺ peaks) and fragmentation patterns .

(Basic) How can researchers screen the biological activity of indole-3-acetate derivatives?

Methodological Answer:

- Antitumor Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, noting dose-dependent cytotoxicity .

- Antimicrobial Testing: Perform agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Mechanistic Studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) or autophagy markers (LC3-II) .

(Advanced) How can crystallographic data resolve structural ambiguities in indole derivatives?

Methodological Answer:

- Data Collection: Optimize crystal growth using slow evaporation (e.g., ethanol/water mixtures) .

- Refinement: Apply SHELXL for high-resolution refinement, focusing on thermal parameters and hydrogen-bond geometries (e.g., N–H···O interactions) .

- Validation: Cross-check with PLATON or Mercury to detect disorder or missed symmetry .

Example: Propyl 2-(1H-indol-3-yl)acetate (P2₁/c space group, β = 97.18°) showed intermolecular H-bonds stabilizing the lattice .

(Advanced) How to analyze structure-activity relationships (SAR) for indole-based compounds?

Methodological Answer:

- Functional Group Modulation: Compare bioactivity of esters (e.g., methyl vs. ethyl) and substituted indoles (e.g., 6-methoxy vs. 6-methyl) .

- Electron-Withdrawing/Donating Effects: Assess how substituents (e.g., –OCH₃, –CH₃) alter π-π stacking or H-bonding with biological targets .

- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., TSPO for anticancer activity) and validate with MD simulations .

(Advanced) How to address contradictions in synthetic yields or biological data across studies?

Methodological Answer:

- Yield Discrepancies: Investigate reaction conditions (e.g., reports 99% yield with Na₂CO₃ neutralization vs. 62% in due to incomplete hydrazide formation) .

- Biological Variability: Standardize assays (e.g., cell passage number, serum concentration) and confirm compound purity via HPLC .

- Source Variability: Trace discrepancies to natural sources (e.g., indole derivatives from apples vs. synthetic batches) .

(Advanced) What computational strategies enhance the design of indole derivatives?

Methodological Answer:

- Pharmacophore Modeling: Identify essential motifs (e.g., indole core, acetamide side chain) using Schrödinger Phase .

- QSAR Studies: Correlate logP or polar surface area with bioavailability using ML algorithms (Random Forest, SVM) .

- ADMET Prediction: Use SwissADME to optimize solubility (<-3 LogS) and minimize hepatotoxicity (CYP3A4 inhibition) .

(Basic) What purification methods are optimal for indole-3-acetate derivatives?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures for oxadiazole-thiol derivatives ( reports 80% purity post-recrystallization) .

- Column Chromatography: Apply silica gel (hexane/ethyl acetate gradients) for sulfonohydrazides, monitoring by TLC (Rf = 0.3–0.5) .

- HPLC: Use C18 columns (MeCN/H₂O + 0.1% TFA) for chiral separations .

(Advanced) How to mitigate hygroscopicity and stability issues in potassium salts?

Methodological Answer:

- Storage: Keep under inert gas (Ar) at -20°C in desiccators with P₂O₅ .

- Formulation: Prepare lyophilized powders with cryoprotectants (trehalose) for long-term stability .

- Characterization: Monitor decomposition via TGA/DSC (e.g., 5% weight loss at 150°C indicates degradation) .

(Advanced) How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Catalyst Screening: Test KOH vs. NaOH for cyclization ( shows KOH improves oxadiazole yields by 15%) .

- Solvent Selection: Replace DMF with THF for greener alkylation, reducing toxicity without compromising efficiency .

- Process Automation: Use flow chemistry for esterification (residence time: 2 hours, 80°C) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.